

# 1-(4-Methoxyphenyl)-1H-pyrrole molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

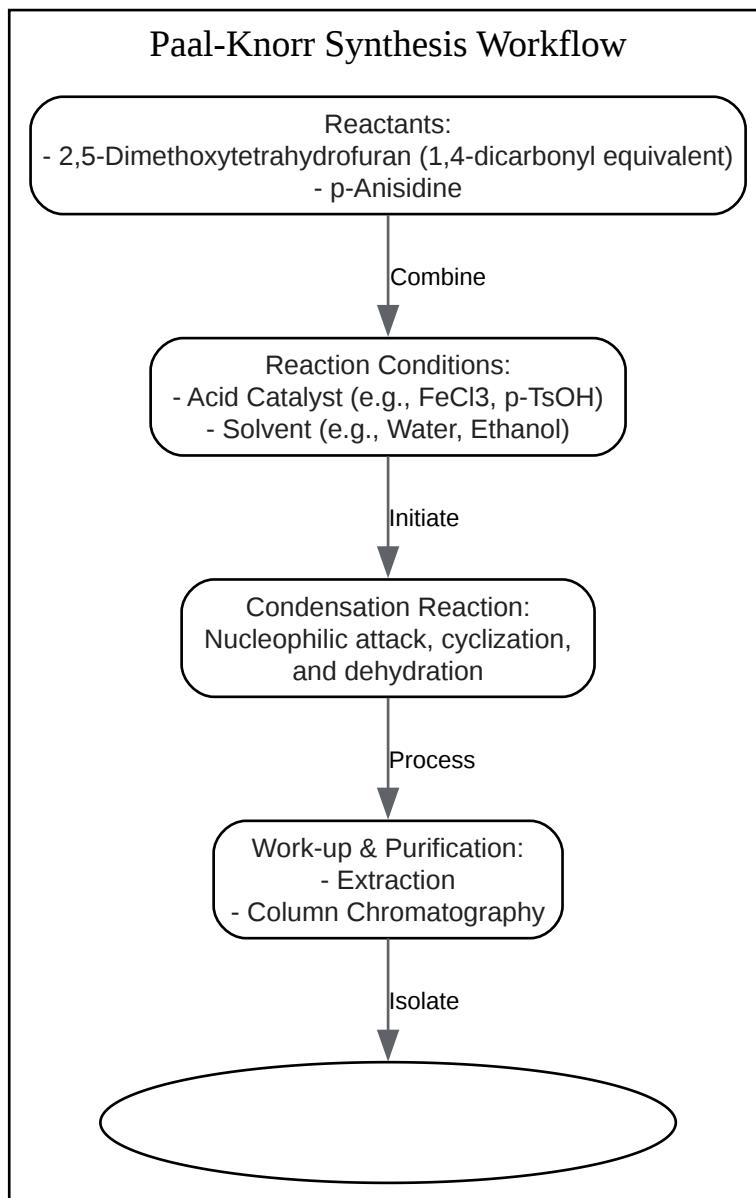
## Compound of Interest

Compound Name: **1-(4-Methoxyphenyl)-1H-pyrrole**

Cat. No.: **B1584758**

[Get Quote](#)

## Introduction: The Significance of N-Arylpyrroles


The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, including natural products like heme and chlorophyll, as well as blockbuster synthetic drugs such as Atorvastatin.<sup>[1][2][3][4]</sup> The introduction of a substituent on the pyrrole nitrogen, particularly an aryl group, creates the N-arylpyrrole scaffold. This modification is a critical strategy for modulating the electronic, physical, and biological properties of the parent molecule.<sup>[5]</sup>

The specific compound of interest, **1-(4-Methoxyphenyl)-1H-pyrrole** (CAS No. 5145-71-1), features a methoxy-functionalized phenyl group attached to the pyrrole nitrogen. The interplay between the electron-rich pyrrole and the substituted phenyl ring, influenced by the electron-donating methoxy group, makes this molecule a valuable subject for both fundamental research and practical applications.<sup>[5]</sup> This guide will explore the intricacies of its molecular architecture.

## Molecular Synthesis: The Paal-Knorr Condensation

Understanding the molecular structure begins with its synthesis. The most common and efficient method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.<sup>[6][7]</sup> This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-anisidine (4-methoxyaniline).<sup>[8]</sup>

The causality behind this choice of reaction is its reliability and versatility. The mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst facilitates the dehydration steps.[8]



[Click to download full resolution via product page](#)

Caption: High-level workflow for the Paal-Knorr synthesis of **1-(4-Methoxyphenyl)-1H-pyrrole**.

## Core Molecular Structure and Conformation

The molecular structure of **1-(4-Methoxyphenyl)-1H-pyrrole**, with the chemical formula  $C_{11}H_{11}NO$ , is defined by the spatial arrangement of its three key components: the pyrrole ring, the phenyl ring, and the bridging C-N bond.[9][10]

Caption: Numbered atomic structure of **1-(4-Methoxyphenyl)-1H-pyrrole**.

A critical feature of this molecule is its conformation. Unlike fully conjugated planar systems, N-arylpyrroles are typically non-planar. Steric hindrance between the protons on the pyrrole ring (at C2 and C5) and the phenyl ring (at C2' and C6') forces the two rings to adopt a twisted conformation. X-ray crystallography studies of similar substituted N-arylpyrroles reveal a significant dihedral angle between the planes of the two rings, often in the range of 40-50°.[11] This twist is crucial as it partially disrupts the  $\pi$ -conjugation between the rings, influencing the molecule's electronic properties, and consequently, its reactivity and spectroscopic signature.

## Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of chemical research. The identity and purity of **1-(4-Methoxyphenyl)-1H-pyrrole** are confirmed through a combination of physical measurements and spectroscopic analysis.

## Key Physicochemical Properties

The following table summarizes the core physical and chemical identifiers for the molecule.

| Property          | Value                       | Source      |
|-------------------|-----------------------------|-------------|
| CAS Number        | 5145-71-1                   | [9][10]     |
| Molecular Formula | $C_{11}H_{11}NO$            | [9][10]     |
| Molecular Weight  | 173.21 g/mol                | [9][10][12] |
| Appearance        | White solid                 | [13]        |
| Melting Point     | 110-114 °C                  | [10][13]    |
| Boiling Point     | 174-180 °C (at 23 Torr)     | [13]        |
| InChIKey          | WYFMHHMFUMBCGI-UHFFFAOYSA-N | [9][10]     |

## Spectroscopic Elucidation

Spectroscopy provides a detailed fingerprint of the molecular structure. For **1-(4-Methoxyphenyl)-1H-pyrrole**, Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural verification in solution.

### 4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides a precise map of the proton environments in the molecule.[\[14\]](#) The spectrum is characterized by distinct signals for the pyrrole, phenyl, and methoxy protons.

- Pyrrole Protons: The pyrrole ring protons appear as two distinct multiplets, typically in the range of 6.2-7.3 ppm. Due to symmetry in the unsubstituted pyrrole ring, the protons at the  $\alpha$ -positions (C2, C5) are chemically equivalent, as are the protons at the  $\beta$ -positions (C3, C4). They appear as triplets due to coupling with each other.[\[15\]](#)[\[16\]](#)
- Phenyl Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (6.9-7.4 ppm). The protons ortho to the methoxy group are shifted upfield compared to those ortho to the pyrrole ring due to the methoxy's electron-donating effect.
- Methoxy Protons: The three protons of the methoxy ( $-\text{OCH}_3$ ) group are highly shielded and appear as a sharp singlet, typically around 3.8 ppm.[\[17\]](#)

The  $^{13}\text{C}$  NMR spectrum complements the proton data by providing information on the carbon skeleton.[\[1\]](#)[\[18\]](#) Key signals include the distinct resonances for the  $\alpha$ - and  $\beta$ -carbons of the pyrrole ring and the four unique carbon environments of the substituted phenyl ring.

| Assignment                      | Expected $^1\text{H}$<br>Chemical Shift ( $\delta$ ,<br>ppm) | Expected $^{13}\text{C}$<br>Chemical Shift ( $\delta$ ,<br>ppm) | Rationale                                      |
|---------------------------------|--------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------|
| Pyrrole H $\alpha$ (C2-H, C5-H) | ~6.7 - 7.3 (t)                                               | ~120 - 125                                                      | Adjacent to nitrogen, deshielded.              |
| Pyrrole H $\beta$ (C3-H, C4-H)  | ~6.2 - 6.4 (t)                                               | ~108 - 112                                                      | More shielded than $\alpha$ -protons.          |
| Phenyl H (ortho to N)           | ~7.2 - 7.4 (d)                                               | ~125 - 130                                                      | Aromatic region, deshielded by pyrrole.        |
| Phenyl H (ortho to OMe)         | ~6.9 - 7.1 (d)                                               | ~114 - 118                                                      | Shielded by electron-donating OMe group.       |
| Methoxy (-OCH <sub>3</sub> )    | ~3.8 (s)                                                     | ~55                                                             | Aliphatic, attached to electronegative oxygen. |

## Protocol: Acquiring a Proton NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality  $^1\text{H}$  NMR spectrum.

### 1. Sample Preparation:

- **Rationale:** Proper sample preparation is critical to avoid signal broadening and artifacts.
- **Steps:**
  - Accurately weigh 5-10 mg of **1-(4-Methoxyphenyl)-1H-pyrrole**.
  - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.
  - Cap the tube and gently invert to ensure complete dissolution and homogeneity.

### 2. Instrument Setup & Shimming:

- **Rationale:** A homogeneous magnetic field (B<sub>0</sub>) is essential for high resolution. Shimming corrects for field inhomogeneities.

- Steps:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Perform an automated or manual shimming procedure to maximize the field homogeneity, observing the lock signal shape and level.

### 3. Acquisition:

- Rationale: The acquisition parameters determine the quality of the final spectrum (signal-to-noise ratio, resolution).
- Steps:

- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a standard 90° pulse angle.
- Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
- Set a relaxation delay (D1) of 1-2 seconds to allow for full proton relaxation between scans.

### 4. Data Processing & Analysis:

- Rationale: Proper processing transforms the raw Free Induction Decay (FID) into an interpretable spectrum.
- Steps:
  - Apply a Fourier Transform to the FID.
  - Phase correct the spectrum manually or automatically to ensure all peaks are in pure absorption mode.
  - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
  - Integrate the peaks to determine the relative ratios of protons.
  - Analyze the chemical shifts, coupling patterns (splitting), and integration values to assign the signals to the molecular structure.

## Applications and Scientific Relevance

The structural features of **1-(4-Methoxyphenyl)-1H-pyrrole** make it a compound of interest in several scientific domains:

- Medicinal Chemistry: The N-arylpyrrole scaffold is a "privileged structure" in drug discovery. The methoxy group can participate in hydrogen bonding and its electronic influence can tune

the binding affinity of the molecule to biological targets. Pyrrole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

- Materials Science: As a derivative of pyrrole, this compound can be considered a monomer for the synthesis of conductive polymers. The methoxyphenyl group can be used to modify the solubility, processability, and electronic properties of the resulting polypyrrole-based materials.[5]
- Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic systems and oligofunctional pyrroles.[2]

## Conclusion

The molecular structure of **1-(4-Methoxyphenyl)-1H-pyrrole** is a well-defined architecture characterized by a non-planar arrangement of its pyrrole and methoxyphenyl rings. Its synthesis is reliably achieved through the Paal-Knorr reaction, and its structure is unambiguously confirmed by a suite of spectroscopic techniques, most notably NMR. The specific electronic modulation provided by the para-methoxy group imparts properties that make this molecule a valuable tool for researchers in both life sciences and materials science, highlighting the profound impact that subtle structural modifications can have on chemical function.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-(4-Methoxyphenyl)-1H-pyrrole | C11H11NO | CID 272427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(4-Methoxyphenyl)-1H-pyrrole - High purity | EN [georganics.sk]
- 13. 1-(4-METHOXYPHENYL)-1H-PYRROLE | 5145-71-1 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Methoxyphenyl)-1H-pyrrole molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584758#1-4-methoxyphenyl-1h-pyrrole-molecular-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)